molecular formula C15H16N4O4S2 B10945300 1-ethyl-N-(furan-2-ylmethyl)-4-[(thiophen-2-ylsulfonyl)amino]-1H-pyrazole-3-carboxamide

1-ethyl-N-(furan-2-ylmethyl)-4-[(thiophen-2-ylsulfonyl)amino]-1H-pyrazole-3-carboxamide

Cat. No.: B10945300
M. Wt: 380.4 g/mol
InChI Key: DKIDAMOIICKOEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ETHYL-N-(2-FURYLMETHYL)-4-[(2-THIENYLSULFONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. Its structure includes a pyrazole ring, a furan ring, and a thiophene sulfonyl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-ETHYL-N-(2-FURYLMETHYL)-4-[(2-THIENYLSULFONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, including the formation of the pyrazole ring and the introduction of the furan and thiophene sulfonyl groups. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

1-ETHYL-N-(2-FURYLMETHYL)-4-[(2-THIENYLSULFONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The pyrazole ring and the sulfonyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C15H16N4O4S2

Molecular Weight

380.4 g/mol

IUPAC Name

1-ethyl-N-(furan-2-ylmethyl)-4-(thiophen-2-ylsulfonylamino)pyrazole-3-carboxamide

InChI

InChI=1S/C15H16N4O4S2/c1-2-19-10-12(18-25(21,22)13-6-4-8-24-13)14(17-19)15(20)16-9-11-5-3-7-23-11/h3-8,10,18H,2,9H2,1H3,(H,16,20)

InChI Key

DKIDAMOIICKOEV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCC2=CC=CO2)NS(=O)(=O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.